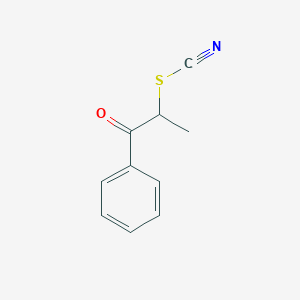
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9NOS It is a derivative of thiocyanate, characterized by the presence of a thiocyanate group (-SCN) attached to a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester typically involves the reaction of 1-Methyl-2-oxo-2-phenylethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Phenylindolizine
Uniqueness
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
21486-46-4 |
|---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI-Schlüssel |
MMLHCZBXGMTTPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)SC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















